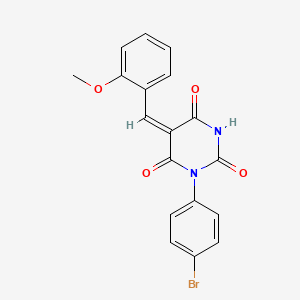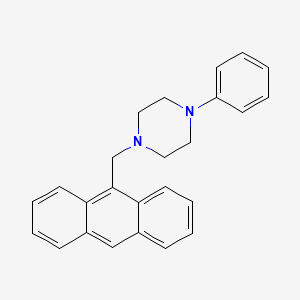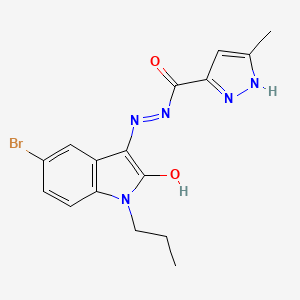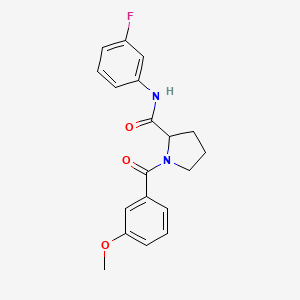
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide, also known as CP-96,345, is a compound that belongs to the class of substances called nociceptin/orphanin FQ receptor (NOP) agonists. NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide acts as a selective agonist of the NOP receptor, which is involved in the regulation of pain, anxiety, and stress responses. NOP receptor activation leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has the advantage of being a selective agonist of the NOP receptor, which allows for the specific modulation of pain, anxiety, and stress responses. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling and administering the compound.
Direcciones Futuras
Future research on 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, further studies could investigate the potential toxicity and safety of the compound, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxybenzylamine to form 3-chlorophenyl-3-hydroxybenzylamide. The resulting compound is then reacted with N-methyl-N-(2-pyrazinylmethyl)amine in the presence of a base to form 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-25(14-18-13-23-8-9-24-18)21(27)12-20(15-4-2-6-17(22)10-15)16-5-3-7-19(26)11-16/h2-11,13,20,26H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWLZJOWRZTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)


![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
![2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5972428.png)